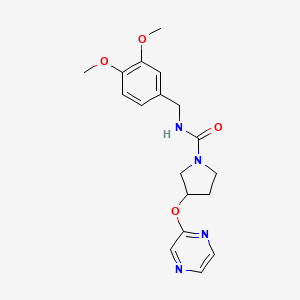

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity. JNJ-40411813 has been the focus of recent scientific research due to its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Pyridone Analogues Synthesis : A study by Richards and Hofmann (1978) details the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines, including a compound similar to the one , which was achieved through a Mannich reaction (Richards & Hofmann, 1978).

Biological Activities

- Cytotoxicity Assessment : Hassan et al. (2014) synthesized 5-Aminopyrazole derivatives and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, providing insight into similar pyrazine-based compounds' potential biological activities (Hassan, Hafez, & Osman, 2014).

- Antioxidant and Antitumor Activities : El‐Borai et al. (2013) investigated the antioxidant and antitumor activities of pyrazolopyridine derivatives, highlighting the potential biomedical applications of similar compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Chemical Interactions and Molecular Modeling

- Molecular Interaction Study : Shim et al. (2002) performed a study on a molecule structurally similar to the compound , focusing on its interaction with the CB1 cannabinoid receptor. This study provides insights into the molecular interactions and modeling of similar compounds (Shim et al., 2002).

Supramolecular Chemistry

- Cocrystal Studies : Babu et al. (2007) explored the formation of cocrystals involving carboxamide and pyridine N-oxides, which could be relevant for understanding the supramolecular chemistry of similar pyrazine-containing compounds (Babu, Reddy, & Nangia, 2007).

Synthetic Pathways

- Heterobicycles Synthesis : Brown and Cowden (1982) reported the synthesis of heterobicycles with pyrazinyl substituents, which may offer insights into synthetic methods applicable to the compound (Brown & Cowden, 1982).

Antimicrobial and Antitubercular Activities

- Antitubercular and Antibacterial Activities : Bodige et al. (2020) synthesized carboxamide derivatives with significant antitubercular and antibacterial activities, demonstrating the potential use of similar compounds in treating infections (Bodige et al., 2020).

Heterocyclic Compounds in Pharmaceuticals

- Role in Pharmaceuticals : Higasio and Shoji (2001) discussed the importance of nitrogen-containing heterocyclic compounds, like pyrazines, in pharmaceutical applications, highlighting their biological significance (Higasio & Shoji, 2001).

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-pyrazin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-24-15-4-3-13(9-16(15)25-2)10-21-18(23)22-8-5-14(12-22)26-17-11-19-6-7-20-17/h3-4,6-7,9,11,14H,5,8,10,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZXPVOOUHNANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=CN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)

![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)

![(5R)-5,8,8abeta,9-Tetrahydro-9xi-chloro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-6(5aalphaH)-one](/img/structure/B2555395.png)

![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)

![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)

![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2555408.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2555411.png)